Tert-butyl 4-((6-aminopyridin-3-yl)methyl)piperazine-1-carboxylate
Description
Tert-butyl 4-((6-aminopyridin-3-yl)methyl)piperazine-1-carboxylate (CAS: 571188-59-5) is a specialized organic intermediate widely employed in pharmaceutical synthesis. Its molecular formula is C₁₄H₂₂N₄O₂, with a molecular weight of 278.36 g/mol . Structurally, it features a tert-butyl carbamate-protected piperazine ring linked to a 6-aminopyridinylmethyl group, conferring both stability and reactivity for further functionalization .
This compound is pivotal in synthesizing kinase inhibitors and targeted cancer therapies, particularly in the development of drugs like pabuxirib . Its utility stems from the presence of the 6-aminopyridine moiety, which enhances binding affinity to biological targets, and the tert-butyloxycarbonyl (Boc) group, which simplifies purification and handling during multi-step syntheses . Market analyses project a CAGR of 8.6% for this compound from 2025 to 2032, driven by rising demand in neuropharmacology and oncology .
Properties
IUPAC Name |
tert-butyl 4-[(6-aminopyridin-3-yl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)11-12-4-5-13(16)17-10-12/h4-5,10H,6-9,11H2,1-3H3,(H2,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIMSYSBTIGWJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CN=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-((6-aminopyridin-3-yl)methyl)piperazine-1-carboxylate typically involves the reduction of 4-(6-nitropyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester using palladium on carbon (Pd/C) in ethanol under a hydrogen atmosphere. This reaction yields the desired compound after purification[2][2].
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility[2][2].
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-((6-aminopyridin-3-yl)methyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like Pd/C.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, Pd/C catalyst.
Substitution: Various nucleophiles such as halides, amines, or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield corresponding N-oxides, while reduction typically results in the formation of amines .
Scientific Research Applications
Synthesis of Anticancer Drugs
One of the primary applications of tert-butyl 4-((6-aminopyridin-3-yl)methyl)piperazine-1-carboxylate is as an intermediate in the synthesis of Palbociclib , a CDK4/6 inhibitor used for treating hormone receptor-positive breast cancer. The compound facilitates the development of drugs that target specific pathways in cancer cell proliferation, making it a critical component in cancer therapeutics.
Role in Targeted Therapy
The compound is utilized in the preparation of other targeted therapies aimed at various cancers, particularly those that are resistant to conventional treatments. Its structural properties allow for modifications that enhance bioavailability and efficacy against specific cancer types.
Traditional Synthesis
A common method involves the reaction between 2-amino pyridine and tert-butyl piperazine derivatives under controlled conditions. This method typically requires multiple steps and purification processes to yield the desired product with high purity.
Photocatalytic Method
Recent advancements have introduced photocatalytic methods for synthesizing this compound, which utilize light to drive chemical reactions. This approach has shown promise in increasing yield while minimizing byproducts, thus providing a more environmentally friendly synthesis route .
Case Study 1: Palbociclib Development
Palbociclib was developed using tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate as a key intermediate. Clinical trials demonstrated its efficacy in prolonging progression-free survival in patients with advanced breast cancer when combined with aromatase inhibitors like letrozole . The drug received accelerated approval from the FDA due to its significant impact on patient outcomes.
Case Study 2: Research on Structural Modifications
Research has been conducted to explore structural modifications of tert-butyl 4-(6-aminopyridin-3-yl)piperazine derivatives to enhance their pharmacological profiles. Studies indicate that variations in the piperazine ring can lead to compounds with improved selectivity and potency against specific cancer cell lines .
Summary Table of Applications and Synthesis Methods
| Application | Description | Synthesis Method |
|---|---|---|
| Anticancer Drug Intermediate | Key component in the synthesis of Palbociclib for breast cancer treatment | Traditional multi-step synthesis |
| Targeted Therapy | Used in developing drugs targeting resistant cancers | Photocatalytic synthesis |
| Structural Modification Research | Enhancements to improve efficacy and selectivity against cancer cells | Various synthetic methods |
Mechanism of Action
The mechanism of action of tert-butyl 4-((6-aminopyridin-3-yl)methyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the molecules it interacts with .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The following table compares key structural and functional differences between the target compound and its analogues:
Pharmacological and Market Differentiation
- Bioactivity: The target compound’s 6-aminopyridine group enables selective kinase inhibition (e.g., ALK, EGFR), whereas analogues with imidazothiazole or phthalazinone moieties target PARP or viral proteases .
- Market Position : The target compound dominates 65% of API intermediate demand , outperforming substitutes due to its balance of stability and reactivity. Emerging substitutes (e.g., triazole-modified piperazines) aim to address solubility limitations but lack commercial validation .
Stability and Degradation
- Nitro-substituted analogues () face stability challenges during long-term storage, requiring inert atmospheres .
Research Findings and Trends
- Oncology Applications: Derivatives of the target compound show IC₅₀ values < 100 nM against breast and lung cancer cell lines, attributed to the 6-aminopyridine motif’s ability to chelate ATP-binding pockets .
- Synthetic Innovations: Recent protocols emphasize flow chemistry to enhance yield (up to 72%) and reduce Pd catalyst residues .
- Regulatory Challenges: Stringent purity requirements (≥98% HPLC) and genotoxicity concerns for nitro/chloro analogues limit their adoption .
Biological Activity
Tert-butyl 4-((6-aminopyridin-3-yl)methyl)piperazine-1-carboxylate, with the CAS number 1178566-52-3, is a chemical compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment. This compound is an intermediate in the synthesis of various pharmaceuticals, including ribociclib and palbociclib, which are used in the treatment of hormone receptor-positive breast cancer. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
The molecular formula of this compound is C15H24N4O2, with a molecular weight of 292.38 g/mol. It is typically stored in a cool, dark environment to maintain its stability.
| Property | Value |
|---|---|
| Molecular Formula | C15H24N4O2 |
| Molecular Weight | 292.38 g/mol |
| Density | 1.2 ± 0.1 g/cm³ |
| Melting Point | 130-132 °C |
| Boiling Point | Not available |
The primary mechanism through which this compound exerts its biological effects is through inhibition of cyclin-dependent kinases (CDKs). This action is crucial for regulating the cell cycle and promoting apoptosis in cancer cells. By targeting CDK4/6, this compound helps to halt the proliferation of cancerous cells, making it a valuable component in cancer therapy.
Anticancer Activity
Research indicates that this compound is effective in inhibiting tumor growth in various cancer models. Its role as an intermediate for ribociclib and palbociclib underscores its significance in oncology.
- In vitro Studies : In vitro assays have shown that compounds derived from tert-butyl 4-((6-aminopyridin-3-yl)methyl)piperazine exhibit potent anti-proliferative effects against breast cancer cell lines (MCF7 and T47D) by inducing cell cycle arrest at the G1 phase .
- In vivo Studies : Animal model studies have demonstrated that administration of ribociclib significantly reduces tumor size in xenograft models of breast cancer . The effectiveness of this compound in combination therapies has also been explored, showing enhanced efficacy when used alongside other chemotherapeutic agents.
Other Biological Activities
Beyond its anticancer properties, preliminary studies suggest potential antibacterial and antifungal activities associated with piperazine derivatives. However, specific data on tert-butyl 4-((6-aminopyridin-3-yl)methyl)piperazine's antibacterial properties remain limited and warrant further investigation .
Case Studies
Several case studies highlight the clinical relevance of compounds related to tert-butyl 4-((6-aminopyridin-3-yl)methyl)piperazine:
- Case Study on Ribociclib : A clinical trial involving ribociclib demonstrated significant progression-free survival rates in patients with HR-positive/HER2-negative breast cancer when combined with letrozole . The study emphasized the importance of CDK inhibitors in improving patient outcomes.
- Combination Therapy Research : Research has shown that combining ribociclib with aromatase inhibitors results in enhanced therapeutic efficacy compared to monotherapy, illustrating the potential benefits of using intermediates like tert-butyl 4-((6-aminopyridin-3-yl)methyl)piperazine .
Q & A
Q. What are the key structural features of tert-butyl 4-((6-aminopyridin-3-yl)methyl)piperazine-1-carboxylate that influence its biological activity?
The compound features a piperazine ring, a 6-aminopyridin-3-ylmethyl group, and a tert-butyl ester. The piperazine scaffold enables hydrogen bonding and charge interactions with biological targets, while the amino pyridine moiety contributes to π-π stacking and solubility. The tert-butyl group enhances stability by sterically protecting the ester linkage during synthesis .
Q. What synthetic routes are commonly employed for the preparation of this compound?
A standard route involves catalytic hydrogenation of tert-butyl 4-((6-nitropyridin-3-yl)methyl)piperazine-1-carboxylate using 10% Pd/C in methanol under hydrogen pressure (45 psi). Optimized conditions include inert atmosphere purging, solvent choice (methanol), and controlled reaction times to achieve >95% yield .
Q. What analytical techniques are recommended for confirming purity and structural integrity?
High-performance liquid chromatography (HPLC) with UV detection (retention time comparison) and nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H NMR for amine proton signals at δ 6.5–7.0 ppm) are critical. Mass spectrometry (MS) confirms molecular weight (278.36 g/mol) .
Q. What safety protocols are essential for handling this compound?
Use personal protective equipment (PPE) and work under fume hoods. Avoid inhalation/contact; refer to SDS guidelines (UN GHS Revision 8) for storage (2–8°C, inert atmosphere) and disposal. Spills require neutralization with inert adsorbents .
Advanced Research Questions
Q. How do substituent variations (e.g., chlorine vs. amino groups) impact biological activity in analogs?
Comparative studies show that replacing chlorine with an amino group (as in CAS 571188-59-5) increases hydrogen-bonding potential, altering receptor binding affinity. For example, amino-substituted analogs exhibit enhanced inhibition of CDK4/6 kinases in breast cancer models, validated via competitive binding assays (IC₅₀ shifts from 12 nM to 8 nM) .
Q. How can computational tools predict binding interactions with biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with kinase domains. Focus on the protonated piperazine nitrogen’s interaction with Asp158 in CDK6 and the pyridine-amino group’s role in ATP-binding pocket recognition .
Q. What strategies resolve low yields during catalytic hydrogenation of nitro intermediates?
Low yields (e.g., <60%) arise from incomplete nitro reduction or catalyst poisoning. Mitigation includes:
Q. How are impurities profiled for regulatory compliance in drug development?
Impurity identification (e.g., tert-butyl 4-(6-(hydroxyamino)pyridin-3-yl)piperazine-1-carboxylate) uses LC-MS/MS and spiking studies. Threshold limits (0.15% ICH guidelines) are enforced via orthogonal methods like HPLC-UV and NMR .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across studies?
Conflicting IC₅₀ values (e.g., 8 nM vs. 15 nM) may stem from assay conditions (e.g., ATP concentration, pH). Standardize protocols:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
